molecular formula C26H24N2 B079349 N,N'-Di-p-tolylbenzidine CAS No. 10311-61-2

N,N'-Di-p-tolylbenzidine

Cat. No. B079349
CAS RN: 10311-61-2
M. Wt: 364.5 g/mol
InChI Key: YUPJJGHTTBDCIK-UHFFFAOYSA-N
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Description

N,N'-Di-p-tolylbenzidine (DTBP) is an organic compound that is used as a reagent in a variety of scientific applications. It is a derivative of benzidine, which is a highly toxic compound. DTBP is used in a variety of syntheses and applications, including organic synthesis, biochemistry, and pharmacology. It is also used as a fluorescent dye, as a catalyst for the hydrolysis of esters, and as a reagent in the synthesis of polymers.

Scientific Research Applications

Organic Electronics and Material Science

  • Thermally Induced Crystallization and Film Microstructure

    The thermally induced crystallization behavior of N,N,N',N'-tetra-p-tolyl-benzidine (TTB) was investigated, showing its potential in altering film microstructure and enhancing hole mobility in organic electronics. The study found that annealing TTB can lead to a significant increase in hole mobility, making it a promising material for organic semiconductor applications (Ma et al., 2014).

  • Electrochromic Smart Windows

    Another application involves the use of N,N,N',N'-tetraphenylbenzidine derivatives in electrochromic devices for smart windows. These compounds, when combined with tungsten trioxide, offer high adjustment ability for visible and near-infrared light, transitioning from transparent to black, which could be revolutionary for energy-saving applications in buildings (Zeng et al., 2021).

Chemical Synthesis and Catalysis

  • Aza-Pinacol Rearrangement

    In chemical synthesis, N,N'-Di-p-tolylbenzidine has been used in the study of aza-pinacol rearrangement, showcasing its potential in the synthesis of complex organic molecules. This process involves the catalytic rearrangement of aziridines to imines, providing a pathway for the synthesis of N-tosylimines from di-, tri-, and tetra-substituted N-tosylaziridines under mild conditions (Sugihara et al., 2002).

  • Peroxidase-Like Activity for Biosensing

    this compound analogs have been incorporated into CuO nanocomposites to enhance their peroxidase-like activity, which is beneficial for the visual biosensing of hydrogen peroxide (H2O2) and glucose. This novel application demonstrates the potential of this compound derivatives in creating sensitive and selective biosensors for medical and environmental monitoring (Chen et al., 2017).

properties

IUPAC Name

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJJGHTTBDCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596870
Record name N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10311-61-2
Record name N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of N,N'-Di-p-tolylbenzidine in the image forming element described in the research?

A1: The research focuses on developing efficient image forming elements for xerographic devices. This compound [] functions as the electrically active segment within a structured organic film used in the outer layer of this element. This suggests the compound's ability to transport electrical charge, a crucial property for capturing and processing images in xerography.

Q2: How does the incorporation of this compound within a fluorinated structured organic film impact the performance of the image forming element?

A2: While the research doesn't directly compare performance metrics with and without this compound, it highlights that combining fluorinated segments with this electrically active segment is crucial for achieving desirable properties in the image forming element []. This likely stems from the interplay between the electron-withdrawing nature of fluorinated segments and the charge transport properties of this compound, potentially leading to improved charge separation, reduced charge recombination, and enhanced overall efficiency.

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